Dual Chloride Channel Inhibition: Crofelemer TMEM16A and CFTR Potency Compared to Single-Mechanism Alternatives
Crofelemer is distinguished by its unique dual inhibition of CFTR and TMEM16A, the two major prosecretory chloride channels in the intestinal lumen [1]. In contrast, conventional antidiarrheal agents like loperamide act as μ-opioid receptor agonists and primarily reduce intestinal motility rather than directly inhibiting chloride and fluid secretion [2]. Racecadotril, another antisecretory agent, inhibits enkephalinase to reduce cAMP-mediated secretion but does not directly block the calcium-activated TMEM16A channel [3]. Crofelemer inhibited CFTR with a maximum inhibition of ~60% and an IC50 of ~7 μM, and inhibited TMEM16A with a maximum inhibition of >90% and an IC50 of ~6.5 μM in FRT cells [1].
| Evidence Dimension | Chloride channel inhibition mechanism and potency |
|---|---|
| Target Compound Data | CFTR: max inhibition ~60%, IC50 ~7 μM; TMEM16A: max inhibition >90%, IC50 ~6.5 μM [1] |
| Comparator Or Baseline | Loperamide: μ-opioid receptor agonist (Ki ~3 nM), no direct chloride channel inhibition [2]; Racecadotril: enkephalinase inhibitor, reduces cAMP but does not inhibit TMEM16A [3] |
| Quantified Difference | Crofelemer inhibits TMEM16A with IC50 6.5 μM, a target not addressed by loperamide or racecadotril |
| Conditions | FRT cells expressing CFTR or TMEM16A; voltage-clamp recordings [1] |
Why This Matters
This dual inhibitory action provides a broader mechanistic coverage of prosecretory pathways, potentially offering efficacy in secretory diarrhea where single-mechanism agents fail.
- [1] Tradtrantip L, Namkung W, Verkman AS. Crofelemer, an antisecretory antidiarrheal proanthocyanidin oligomer extracted from Croton lechleri, targets two distinct intestinal chloride channels. Mol Pharmacol. 2010 Jan;77(1):69-78. View Source
- [2] Sahi N, Nguyen R, Santos C. Loperamide. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. View Source
- [3] Matheson AJ, Noble S. Racecadotril. Drugs. 2000 Apr;59(4):829-35. View Source
